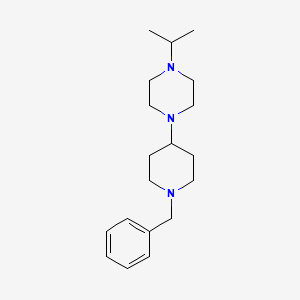![molecular formula C15H14N2O3S B5786738 N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide](/img/structure/B5786738.png)
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide, also known as MATC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been extensively studied for its potential applications in various fields of science. In medicine, N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. In agriculture, N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been studied for its potential as a plant growth regulator and as a means to control plant diseases. In material science, N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been investigated for its potential as a building block for the synthesis of functional materials.
Mecanismo De Acción
The mechanism of action of N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide is not fully understood, but it is believed to be related to its ability to interact with various cellular targets, including enzymes and proteins. N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the inflammatory response. N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has also been shown to interact with various proteins, including tubulin, which is involved in cell division.
Biochemical and Physiological Effects:
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been shown to exhibit various biochemical and physiological effects, depending on the target system. In cancer cells, N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been shown to reduce the production of inflammatory cytokines, leading to the suppression of inflammation. In plants, N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has been shown to regulate various physiological processes, including seed germination, root growth, and flowering.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad range of potential applications. However, N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide also has some limitations, including its relatively low solubility in water and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for the study of N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide. In medicine, further research is needed to elucidate the mechanism of action of N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide and to optimize its anticancer and anti-inflammatory activities. In agriculture, further research is needed to assess the efficacy and safety of N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide as a plant growth regulator and as a means to control plant diseases. In material science, further research is needed to explore the potential of N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide as a building block for the synthesis of functional materials.
Métodos De Síntesis
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide can be synthesized through a simple one-pot reaction between 2-thiophenecarbohydrazide and 2-methoxyphenylacrylic acid under basic conditions. The reaction yields a yellow solid that can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, including NMR, IR, and mass spectrometry.
Propiedades
IUPAC Name |
N'-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-20-12-6-3-2-5-11(12)8-9-14(18)16-17-15(19)13-7-4-10-21-13/h2-10H,1H3,(H,16,18)(H,17,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNXUAMHYPROCV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B5786697.png)
![3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5786704.png)





![N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5786750.png)
![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5786764.png)
![(3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5786768.png)
